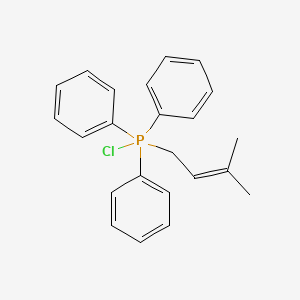
Chloro(3-methylbut-2-en-1-yl)triphenylphosphorane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(3-methylbut-2-en-1-yl)triphenylphosphorane is an organophosphorus compound that features a triphenylphosphine group bonded to a chloro-substituted alkene
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro(3-methylbut-2-en-1-yl)triphenylphosphorane can be synthesized through the reaction of triphenylphosphine with 3-methylbut-2-en-1-yl chloride under appropriate conditions. The reaction typically involves the use of a solvent such as dichloromethane (DCM) and may require a base to facilitate the formation of the phosphorane compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
Chloro(3-methylbut-2-en-1-yl)triphenylphosphorane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides.
Addition Reactions: The double bond in the alkene moiety can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophiles: Such as amines or alkoxides, are commonly used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA), are used for oxidation reactions.
Electrophiles: Such as halogens or acids, are used in addition reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phosphoranes can be formed.
Oxidation Products: Phosphine oxides are the major products of oxidation reactions.
Addition Products: The addition of electrophiles to the double bond results in the formation of new alkyl or aryl derivatives.
Scientific Research Applications
Chloro(3-methylbut-2-en-1-yl)triphenylphosphorane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions.
Material Science: It is explored for its potential in the development of new materials with unique properties.
Pharmaceuticals: The compound’s derivatives may have applications in drug discovery and development.
Mechanism of Action
The mechanism of action of Chloro(3-methylbut-2-en-1-yl)triphenylphosphorane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylphosphine group can stabilize reaction intermediates, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, used for similar purposes.
Chloro(phenyl)methylphosphorane: Another phosphorane compound with similar reactivity.
Chloro(ethyl)triphenylphosphorane: A related compound with an ethyl group instead of the 3-methylbut-2-en-1-yl group.
Uniqueness
Chloro(3-methylbut-2-en-1-yl)triphenylphosphorane is unique due to the presence of the 3-methylbut-2-en-1-yl group, which imparts distinct reactivity and steric properties compared to other phosphorane compounds. This uniqueness makes it valuable for specific synthetic applications where other phosphoranes may not be as effective.
Properties
Molecular Formula |
C23H24ClP |
|---|---|
Molecular Weight |
366.9 g/mol |
IUPAC Name |
chloro-(3-methylbut-2-enyl)-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C23H24ClP/c1-20(2)18-19-25(24,21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-18H,19H2,1-2H3 |
InChI Key |
MUCQKCSBOASTHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


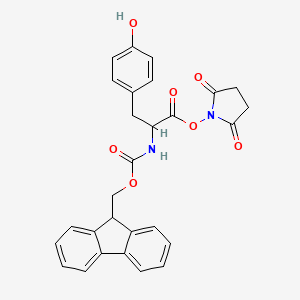
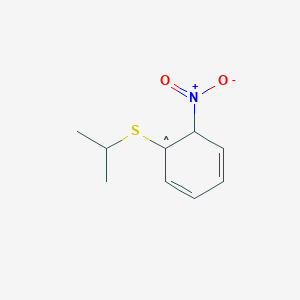
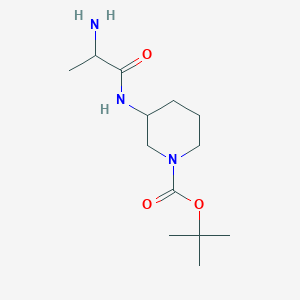

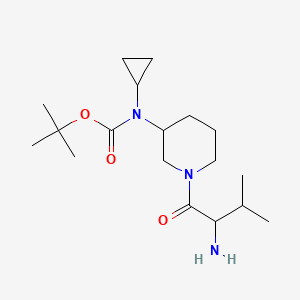
![tert-butyl 2-amino-2-[(2R)-2-methylpyrrolidin-2-yl]acetate](/img/structure/B14791995.png)
![N-[2-(dimethylaminomethylidene)-5-ethoxy-6-methoxy-3-oxo-1H-inden-1-yl]-2,2,2-trifluoroacetamide](/img/structure/B14791996.png)
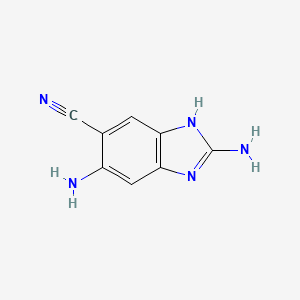
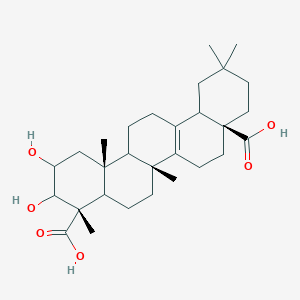
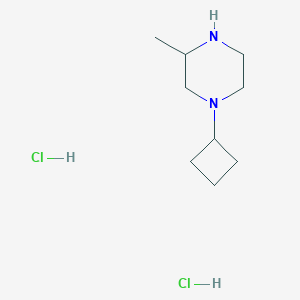
![(6R,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(6R,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B14792010.png)
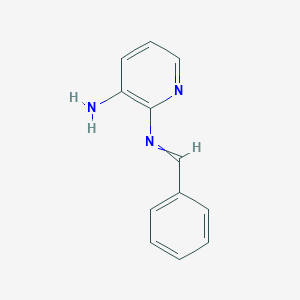

![2-[[6-[(2S)-2-[(8R,10R,14R)-3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14792027.png)
